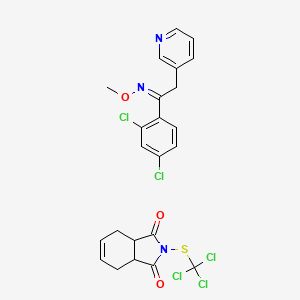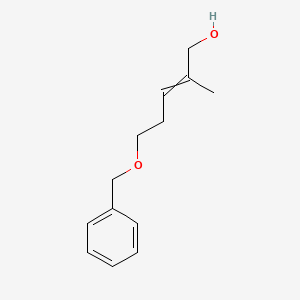![molecular formula C26H24N2O6 B14337378 1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene) CAS No. 95965-06-3](/img/structure/B14337378.png)
1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene) is a complex organic compound characterized by its unique structure, which includes two nitrobenzene groups connected by a dimethoxyphenylene bridge
準備方法
The synthesis of 1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene) typically involves a multi-step process. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with 2-methyl-4-nitrobenzaldehyde under acidic conditions, followed by a series of purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity.
化学反応の分析
1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the conversion of nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often facilitated by catalysts such as Lewis acids.
科学的研究の応用
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用機序
The mechanism of action of 1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene) involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include oxidative stress and disruption of cellular signaling .
類似化合物との比較
Similar compounds include:
1,1’-(2,5-Dimethoxy-1,4-phenylene)bis(phenylethane-1,2-dione): This compound shares a similar phenylene core but differs in its functional groups.
1,1’-(Methylenedi-4,1-phenylene)bis(1H-pyrrole-2,5-dione): Another related compound with a different set of functional groups, used in different applications.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: This compound has a similar methoxyphenylene structure but with different substituents.
The uniqueness of 1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene) lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it suitable for specialized applications in materials science and organic electronics.
特性
CAS番号 |
95965-06-3 |
|---|---|
分子式 |
C26H24N2O6 |
分子量 |
460.5 g/mol |
IUPAC名 |
1,4-dimethoxy-2,5-bis[2-(2-methyl-4-nitrophenyl)ethenyl]benzene |
InChI |
InChI=1S/C26H24N2O6/c1-17-13-23(27(29)30)11-9-19(17)5-7-21-15-26(34-4)22(16-25(21)33-3)8-6-20-10-12-24(28(31)32)14-18(20)2/h5-16H,1-4H3 |
InChIキー |
ZRZSYYSQNYNMRA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C=CC2=CC(=C(C=C2OC)C=CC3=C(C=C(C=C3)[N+](=O)[O-])C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


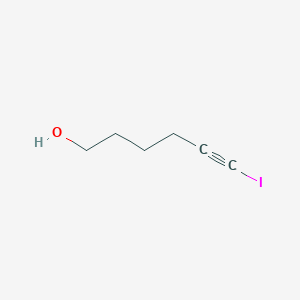
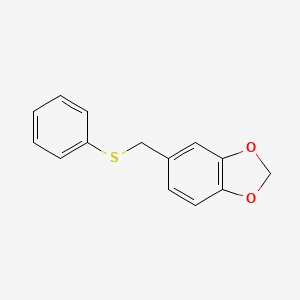
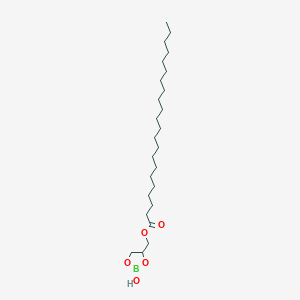
![4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14337315.png)
![2-fluoro-3-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid](/img/structure/B14337326.png)


![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14337338.png)
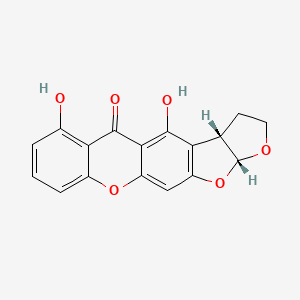
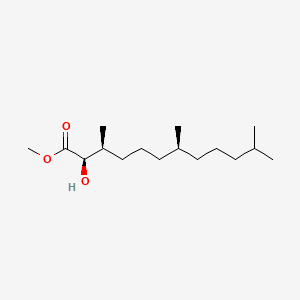
![2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene](/img/structure/B14337357.png)
![4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride](/img/structure/B14337364.png)
